molecular formula C13H15F3N2O B1407115 (R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole CAS No. 1428537-19-2

(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B1407115
M. Wt: 272.27 g/mol
InChI Key: AATATIAROAAKIN-JTQLQIEISA-N
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Description

Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include Pd-catalyzed coupling reactions and hydrolysis . These reactions are used to form intermediates that are then used in the synthesis of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . For example, 5-(Trifluoromethyl)pyridine-2-boronic acid has a molecular weight of 190.92 g/mol, two hydrogen bond donors, six hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Synthesis and Ligand Development

An efficient method for the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, a closely related compound to the requested chemical, has been developed. This synthesis provides a scalable and dependable route, highlighting its potential utility in ligand development for various chemical applications (Shimizu, Holder, & Stoltz, 2013).

Luminescent Properties in Heterocycles

Research on 2-R-6-(aryloxazol-/imidazol-2-yl)pyridine and 2,4-di-tert-butyl-6-(1H-phenanthro[9,10-d]imidazol-/oxazol-2-yl)phenol derivatives, which include oxazole-based heterocycles similar to the compound , demonstrates their higher photoluminescence efficiencies and reversible fluorescence photo-switching capabilities. This suggests potential applications in materials science and photonic technologies (Eseola et al., 2011).

Coordination Compounds and Catalysis

A study involving the reaction of ligands with ruthenium complexes, using ligands related to the requested compound, shows their utility in forming well-organized dinuclear complexes. These complexes exhibit properties that are relevant to catalysis, particularly in reactions such as water oxidation, suggesting potential applications in catalytic processes and green chemistry (Zong & Thummel, 2005).

Anticancer Properties

Investigations into gold(III) compounds, including derivatives of 2-substituted pyridines which are structurally related to the requested compound, have indicated their potential as experimental anticancer agents. This highlights the potential application of related compounds in medicinal chemistry and drug design, specifically in the development of new anticancer therapies (Maiore et al., 2012).

Safety And Hazards

Safety and hazards associated with TFMP derivatives depend on the specific compound. For example, 5-(Trifluoromethyl)pyridine-2-boronic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

TFMP derivatives are expected to have many novel applications in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

(4R)-4-tert-butyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-5-4-8(6-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATATIAROAAKIN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
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(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
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(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

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